molecular formula C15H14FNO2 B4307392 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide

4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide

Cat. No. B4307392
M. Wt: 259.27 g/mol
InChI Key: DZALGVXZZHDOSQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective agonist for the dopamine D2 receptor, which plays a crucial role in regulating various physiological and behavioral functions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various physiological and behavioral functions, including locomotion, reward, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is associated with reward and motivation. In addition, it has also been shown to decrease food intake and body weight in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide in lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine D2 receptor activation without the interference of other receptors. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide. One area of research is the development of more selective agonists for the dopamine D2 receptor, which could lead to the development of more effective treatments for neurological and psychiatric disorders. Another area of research is the investigation of the potential role of this compound in the regulation of other physiological and behavioral functions, such as sleep and anxiety. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound in humans.
Conclusion:
In conclusion, 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound that has significant potential for therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the dopamine D2 receptor makes it a valuable tool for studying the specific effects of dopamine D2 receptor activation. However, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity in humans.

Scientific Research Applications

4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia, Parkinson's disease, and drug addiction. In addition, it has also been studied for its potential role in the regulation of food intake and body weight.

properties

IUPAC Name

4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10(11-4-8-14(18)9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-10,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZALGVXZZHDOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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